molecular formula C6H7O5P B3052944 Catechol phosphate CAS No. 4918-98-3

Catechol phosphate

Cat. No.: B3052944
CAS No.: 4918-98-3
M. Wt: 190.09 g/mol
InChI Key: HZRLBXXCBSUKSG-UHFFFAOYSA-N
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Description

Catechol phosphate is a chemical compound with the molecular formula C6H7O5P . It is related to catechol, a type of phenol that plays a significant role in various biological functions .


Synthesis Analysis

The synthesis of this compound-related compounds has been reported in several studies. For instance, phosphate-catecholate chelated Nd (III), Zr (IV), and Al (III) chlorides were synthesized via ethyl chloride elimination reaction of oxophosphoranes with corresponding metal chlorides . Another study reported the synthesis of AgNPs by catechol without additional reducing and stabilizing agents at different reaction conditions . A flame-retardant epoxy resin (TOMPP) was synthesized in two separate steps which include the reaction of the catechol with phosphoryl chloride followed by the reaction of the remaining hydroxyl groups with the epichlorohydrin .


Molecular Structure Analysis

The molecular structure of this compound consists of a catechol group (a benzene ring with two adjacent hydroxyl groups) and a phosphate group . The molecular weight of this compound is 190.09 g/mol .


Chemical Reactions Analysis

Catechol and its derivatives participate in various chemical reactions. For example, the reaction of catechol with primary amines leads to crosslinking chemistry, which is both fast and complicated . Another study reported the electrochemical reactions of catechol on different substrate materials and pH conditions .

Scientific Research Applications

Biomedical Applications

Catechol phosphate, primarily through its derivatives and related compounds, shows significant potential in various biomedical applications. For instance, catechol-coordinated calcium phosphates are designed to create hierarchical structures beneficial in biomedical fields. These structures, due to their high specific surface area, have demonstrated high protein adsorption capacity and DNA delivery efficacy, making them suitable for various biomedical applications (Ma et al., 2018).

Polymer Science

Catechol derivatives have been incorporated into polymers for a range of applications. These include energy storage and environmental applications, where catechols act as reversible redox units. Recent advances have led to the development of well-defined polymer structures with tunable composition and functionality, exploiting the adhesive properties of catechols for designing advanced materials (Patil et al., 2018).

Environmental Science

In environmental science, the interaction of catechol with other compounds is critical. For example, the effect of phosphate on the oxidation of catechol in heterogeneous Fenton systems has been studied, demonstrating the complex interactions and potential environmental impact of these compounds (Yang et al., 2016).

Food Chemistry

Catechols are essential in food chemistry, where their stability and interactions are crucial. Studies have shown that reducing agents and nanoparticle encapsulation can stabilize catechins (a class of catechol derivatives) in solutions like phosphate buffer, which is important for their use in food products and as therapeutic agents (Dube et al., 2010).

Bioadhesives and Surface Coatings

Catechol functionalized hyperbranched polymers are being developed for use in bioadhesives and surface coatings. These innovative materials are based on the unique properties of catechol groups, making them suitable for various biomedical applications (Zhang et al., 2017).

Electrocatalysis

Research in electrocatalysis has explored the electrooxidation of this compound. For instance, studies on the electrocatalytic oxidation of this compound by immobilized alkaline phosphatase have revealed insights into the mechanisms and potential applications of this compound in electrocatalysis (Razumas et al., 1983).

Safety and Hazards

Catechol, a related compound, is known to cause skin irritation, allergic skin reaction, serious eye damage, and may be harmful if inhaled. It is also suspected of causing genetic defects and may cause cancer .

Future Directions

The unique combination of catechol and phosphates opens up new possibilities for future research. For instance, this combination can be used to design novel gels for tissue engineering applications or degradable adhesives . Another study suggested the use of catechol phosphate in the design of stimuli-responsive adhesives and antipathogenic biomaterials .

Mechanism of Action

Target of Action

Catechol phosphate, as a derivative of catechol, primarily targets enzymes and proteins involved in oxidative stress responses and neurotransmission . It interacts with enzymes such as superoxide dismutase, catalase, acetylcholinesterase, butyrylcholinesterase, and ATPase . These enzymes play crucial roles in maintaining cellular homeostasis, regulating neurotransmission, and managing oxidative stress.

Mode of Action

The mode of action of this compound involves direct and indirect mechanisms. Direct mechanisms include scavenging reactive oxygen species (ROS) and chelating metal ions . Indirect mechanisms involve inducing antioxidant enzymes, inhibiting pro-oxidant enzymes, and producing phase II detoxification enzymes and antioxidant enzymes . These actions result in changes in cellular redox status, enzyme activities, and metabolic pathways.

Biochemical Pathways

This compound affects several biochemical pathways. It can restore oxidative-inactivated taurine and hypotaurine, purine, glutathione, glycerophospholipid, nicotinate and nicotinamide, fructose and mannose, pyrimidine metabolisms, and pentose phosphate pathways . These pathways are critical for maintaining cellular functions, detoxification processes, and energy production.

Pharmacokinetics

Catechol, the parent compound, is predicted to be permeable across the blood-brain barrier, suggesting potential central nervous system activity

Result of Action

The action of this compound leads to several molecular and cellular effects. It significantly elevates the level of glutathione, a key antioxidant, and the activities of superoxide dismutase and catalase, enzymes that neutralize harmful ROS . It also depletes malondialdehyde and nitric oxide levels, markers of oxidative stress . Furthermore, it inhibits the activities of acetylcholinesterase, butyrylcholinesterase, and ATPase, with a concomitant elevation of ENTPDase activity . These changes contribute to the overall antioxidant, neuroprotective, and potentially therapeutic effects of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals can catalyze redox reactions involving this compound . Additionally, the pH and temperature of the environment can affect the reactivity and stability of this compound. More research is needed to fully understand how different environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Catechol phosphate plays a role in various biochemical reactions . It interacts with enzymes such as polyphenol oxidases and anthranilate 1,2-dioxygenase . These interactions are crucial for the conversion of catechol to other compounds, such as 3,4,3’,4’-tetrahydroxydiphenyl .

Cellular Effects

This compound influences various types of cells and cellular processes . It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, this compound has been shown to influence the production of catechol from glucose via anthranilate .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound has been shown to interact with anthranilate 1,2-dioxygenase, influencing its activity and thereby affecting the metabolic conversion of catechol .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2-hydroxyphenyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O5P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRLBXXCBSUKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964174
Record name 2-Hydroxyphenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4918-98-3
Record name Catechol phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CATECHOL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8942M17LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you provide examples of specific catechol phosphate-containing polymers and their applications?

A2: One example is a novel acetal-protected this compound monomer used in synthesizing biodegradable poly(phosphoester)s (PPEs). [] These polymers were explored for their potential in biomaterial applications. Notably, the controlled hydrolysis of the acetal group enabled quantitative catechol release without compromising the PPE backbone. [] This characteristic makes them promising for applications requiring controlled release of active compounds. Additionally, these PPEs demonstrated a high binding affinity to magnetite nanoparticles, exceeding that of PPEs containing only phosphoesters. [] This property opens avenues for applications like stabilizing nanoparticles in polar solvents.

Q2: Aside from material science, are there other applications of this compound derivatives?

A3: Yes, this compound derivatives find applications in understanding biological systems. For instance, research has focused on the electrochemical oxidation of this compound by immobilized alkaline phosphatase. [] While the specific details of the study are limited in the abstract, this highlights the relevance of catechol phosphates in enzymatic reactions and biosensing applications.

Q3: What are the future directions for research on catechol phosphates?

A5: Future research could explore the impact of varying the phosphate content and position within the polymer on adhesion properties under diverse conditions. [, ] Investigating the degradation pathways and potential environmental impact of this compound-based polymers is crucial for sustainable material development. [] Further exploration of this compound derivatives in biomimetic applications, such as mimicking the redox activity of metalloenzymes, is a promising avenue. [, ] Finally, understanding the specific interactions of catechol phosphates with biomolecules like enzymes could unlock new possibilities in biosensing and drug delivery. [, ]

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